N-(2-carbamoyl-1-benzofuran-3-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide
Overview
Description
“N-(2-carbamoyl-1-benzofuran-3-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide” is a complex organic compound that features a benzofuran ring, a thiophene ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-carbamoyl-1-benzofuran-3-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide” likely involves multiple steps, including:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenols and aldehydes.
Introduction of the Thiophene Ring: Thiophene rings can be synthesized through the Paal-Knorr synthesis or by using sulfur-containing reagents.
Formation of the Piperidine Ring: Piperidine rings are typically synthesized through hydrogenation of pyridine derivatives or by using cyclization reactions.
Coupling Reactions: The final compound is formed by coupling the benzofuran, thiophene, and piperidine intermediates using reagents like coupling agents (e.g., EDC, DCC) under specific conditions (e.g., solvents, temperature).
Industrial Production Methods
Industrial production may involve optimizing the synthetic routes for scalability, yield, and purity. This includes using continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran and thiophene rings.
Reduction: Reduction reactions can occur at the carbonyl groups or the sulfonyl group.
Substitution: Substitution reactions may involve the aromatic rings, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂
Reducing Agents: NaBH₄, LiAlH₄
Substitution Reagents: Halogens (Cl₂, Br₂), Nucleophiles (NH₃, R-NH₂)
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in organic reactions.
Material Science:
Biology and Medicine
Drug Development: Investigated for potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Biological Probes: Used in studies to understand biological pathways and mechanisms.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Development of new drugs or therapeutic agents.
Mechanism of Action
The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(2-carbamoyl-1-benzofuran-3-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide: shares similarities with other benzofuran, thiophene, and piperidine derivatives.
Benzofuran Derivatives: Known for their biological activity and use in drug development.
Thiophene Derivatives: Used in organic electronics and as intermediates in synthesis.
Piperidine Derivatives: Common in pharmaceuticals, particularly as central nervous system agents.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and rings, which may confer unique biological or chemical properties not found in other compounds.
Properties
IUPAC Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5S2/c20-14-5-6-15(29-14)30(26,27)23-9-7-11(8-10-23)19(25)22-16-12-3-1-2-4-13(12)28-17(16)18(21)24/h1-6,11H,7-10H2,(H2,21,24)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMGWXKBXKFAGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)S(=O)(=O)C4=CC=C(S4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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